ethyl 5-(adamantane-1-amido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
Description
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Properties
IUPAC Name |
ethyl 5-(adamantane-1-carbonylamino)-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26FN3O4S/c1-2-34-24(32)21-19-13-35-22(20(19)23(31)30(29-21)18-5-3-17(27)4-6-18)28-25(33)26-10-14-7-15(11-26)9-16(8-14)12-26/h3-6,13-16H,2,7-12H2,1H3,(H,28,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOADILFXGVXMEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C34CC5CC(C3)CC(C5)C4)C6=CC=C(C=C6)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26FN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-(adamantane-1-amido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C27H29N3O4S and a molecular weight of approximately 491.61 g/mol. The thieno[3,4-d]pyridazine core provides a unique heterocyclic framework known for diverse biological activities. The adamantane and fluorophenyl substituents are believed to enhance its pharmacological potential due to their electronic and steric properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions that allow for structural modifications to optimize biological activity. Key synthetic pathways include:
- Formation of the Thieno[3,4-d]pyridazine Core : This involves cyclization reactions that integrate the adamantane moiety.
- Amidation : The introduction of the adamantane amide group enhances solubility and bioavailability.
- Fluorination : The incorporation of the fluorophenyl group is crucial for improving binding affinity to biological targets.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities including:
- Antibacterial Activity : Some derivatives have shown significant efficacy against Gram-positive bacteria and limited activity against Gram-negative strains.
- Anticancer Potential : Structural analogs have demonstrated promising anticancer effects in vitro against several human cancer cell lines, indicating potential for further development as antitumor agents.
- Enzyme Inhibition : Similar compounds have been evaluated for their ability to inhibit key enzymes such as PI3Kα, with IC50 values in the low micromolar range .
Structure-Activity Relationship (SAR)
The unique combination of structural elements in this compound suggests a synergistic effect on its biological activity:
| Structural Feature | Effect on Activity |
|---|---|
| Adamantane Moiety | Enhances lipophilicity and cellular uptake |
| Fluorophenyl Group | Increases binding affinity to targets |
| Thieno[3,4-d]pyridazine Core | Provides diverse biological interactions |
Case Studies
Several studies have investigated the biological activity of related compounds:
- Antimicrobial Studies : A series of adamantane derivatives showed strong antibacterial properties against various pathogens, suggesting that modifications in the thieno[3,4-d]pyridazine framework could enhance efficacy against resistant strains .
- Anticancer Evaluations : Novel derivatives were tested against leukemia and solid tumors, displaying significant cytotoxicity and induction of apoptosis in cancer cells. The results indicated that structural diversity within this class could lead to new therapeutic options for cancer treatment .
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of ethyl 5-(adamantane-1-amido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions that require precise control over reaction conditions such as temperature and solvent choice. The compound features a thieno[3,4-d]pyridazine core, which is known for its pharmacological potential. The incorporation of adamantane and fluorophenyl groups enhances its electronic properties and steric effects, contributing to its biological activities .
Biological Activities
Antibacterial Activity : Research indicates that derivatives of this compound exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values demonstrate promising potential for clinical applications in treating bacterial infections .
Anticancer Properties : The thieno[3,4-d]pyridazine framework has been associated with anticancer activity. Studies have shown that compounds similar to this one can inhibit cancer cell proliferation in vitro by inducing apoptosis through mechanisms such as cell cycle arrest and activation of caspases .
Antiviral Effects : The adamantane moiety is recognized for its antiviral properties, particularly against influenza viruses. This compound may interfere with viral replication processes, showcasing its therapeutic potential in antiviral drug development .
Structure-Activity Relationship (SAR)
The unique combination of the adamantane moiety with the thieno[3,4-d]pyridazine framework suggests a synergistic effect that enhances biological activity. The structural diversity is crucial for developing compounds with improved efficacy compared to others lacking such features. The following table summarizes the comparison of biological activities among related compounds:
| Compound Name | Structure | Notable Activities |
|---|---|---|
| This compound | C27H29N3O4S | Antibacterial, Anticancer, Antiviral |
| Ethyl 5-amino-4-oxo-3-(2-fluorophenyl)thieno[3,4-d]pyridazine-1-carboxylate | C15H12FN3O3S | Antibacterial |
| Adamantane derivatives | Varies | Antiviral |
| Thienopyridazines | Varies | Anticancer |
Case Studies and Research Findings
Antibacterial Studies : A study demonstrated that derivatives similar to this compound exhibited significant antibacterial activity against various bacterial strains. The promising MIC values indicate potential for clinical applications in treating bacterial infections .
Anticancer Activity : Research on thieno[3,4-d]pyridazine derivatives revealed their ability to inhibit cancer cell proliferation in vitro. One study reported that these compounds induced apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and activation of caspases .
Antiviral Properties : Similar adamantane-based compounds have been evaluated for their antiviral efficacy against influenza viruses. The mechanism of action involves interference with viral replication processes, showcasing the therapeutic potential of this class of compounds in antiviral drug development .
Q & A
Q. What are the critical steps for synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, including:
- Amide coupling : Adamantane-1-carboxylic acid activation (e.g., using HATU or EDC) followed by coupling to the thieno[3,4-d]pyridazine core.
- Esterification : Ethyl ester formation under reflux with ethanol and catalytic acids (e.g., H₂SO₄).
- Fluorophenyl substitution : Suzuki-Miyaura coupling or nucleophilic aromatic substitution for the 4-fluorophenyl group . Optimization : Solvent polarity (toluene vs. DCM), temperature control (60–80°C), and catalyst screening (e.g., Pd(PPh₃)₄ for coupling) are critical. Purity is validated via HPLC (>95%) and NMR .
Q. How can researchers validate the compound’s structural integrity post-synthesis?
Use a multi-technique approach :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., adamantane amide proton at δ 1.6–2.1 ppm, fluorophenyl aromatic signals).
- HRMS : Verify molecular weight (e.g., [M+H]⁺ expected at m/z 523.18).
- IR spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹ for ester and amide groups) .
Advanced Research Questions
Q. How to resolve contradictions in spectral data during structural elucidation?
- Case example : Discrepancies in NOESY signals may arise from conformational flexibility of the adamantane group. Use DFT calculations to model low-energy conformers and compare with experimental NMR .
- X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., thieno-pyridazine ring orientation) .
Q. What structure-activity relationships (SAR) govern its biological activity?
Key SAR findings from analogs:
- Adamantane group : Enhances lipophilicity and target binding via hydrophobic interactions (e.g., adenosine receptor modulation) .
- Fluorophenyl substitution : Meta/para fluorine positioning alters π-π stacking with enzyme active sites (e.g., kinase inhibition) .
- Thieno-pyridazine core : Planarity influences intercalation with DNA or RNA . Method : Compare IC₅₀ values of analogs in enzyme assays (e.g., Table 1 from ).
Q. How to design assays for identifying its molecular targets?
- Kinase profiling : Use a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify inhibition patterns.
- Cellular thermal shift assay (CETSA) : Monitor target engagement via protein thermal stability shifts.
- SPR/BLI : Quantify binding kinetics (e.g., KD) with purified receptors .
Q. What computational strategies predict its metabolic stability?
- In silico tools : SwissADME for predicting CYP450 metabolism hotspots (e.g., ester hydrolysis).
- MD simulations : Model interactions with cytochrome P450 3A4 to identify vulnerable sites .
Methodological Challenges
Q. How to address low solubility in biological assays?
- Co-solvents : Use DMSO (≤0.1%) with cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility.
- Nanoformulation : Encapsulate in PEGylated liposomes for in vivo studies .
Q. What strategies mitigate oxidative degradation during storage?
- Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/v) in lyophilized formulations.
- Storage : Keep at -80°C under argon to prevent ester hydrolysis and adamantane oxidation .
Q. How to reconcile conflicting bioactivity data across cell lines?
- Context dependency : Test in isogenic cell pairs (e.g., wild-type vs. p53-null) to assess pathway-specific effects.
- Transcriptomics : Perform RNA-seq to identify differentially expressed genes linked to resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
